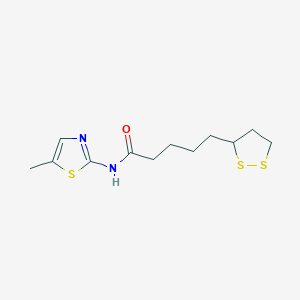
C12H18N2OS3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes thiazolidine and thioxothiazolidine rings. It has a molecular weight of 302.47912 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one involves the reaction of appropriate thiazolidine derivatives under controlled conditions. The specific synthetic route and reaction conditions can vary, but typically involve:
Starting Materials: Thiazolidine derivatives, butyl and ethyl groups.
Reaction Conditions: Controlled temperature and pH, use of catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control reaction conditions precisely.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiazolidine derivatives.
科学研究应用
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one exerts its effects involves interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Cellular Components: Affect cellular processes by interacting with proteins, nucleic acids, or membranes.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include oxidative stress pathways, signal transduction pathways, and metabolic pathways.
相似化合物的比较
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Thioxothiazolidine Derivatives: Compounds with thioxothiazolidine rings but different alkyl groups.
Similar Compounds
- 3-butyl-5-(3-methylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-butyl-5-(3-propylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-butyl-5-(3-isopropylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and applications.
属性
分子式 |
C12H18N2OS3 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
5-(dithiolan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C12H18N2OS3/c1-9-8-13-12(17-9)14-11(15)5-3-2-4-10-6-7-16-18-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
InChI 键 |
AAAQYCLBMKRMEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)CCCCC2CCSS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


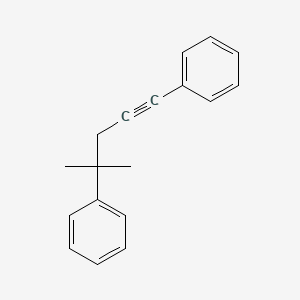
![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)
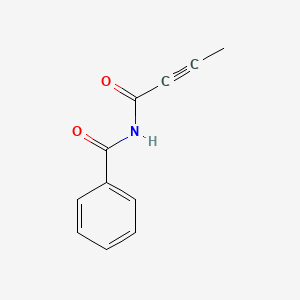
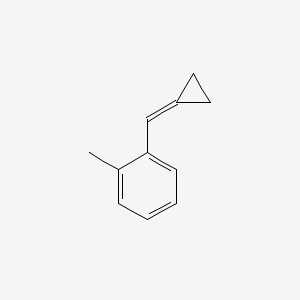

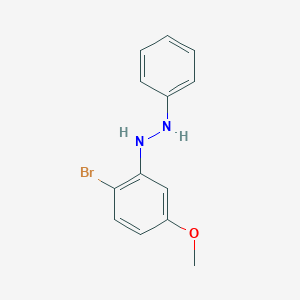
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
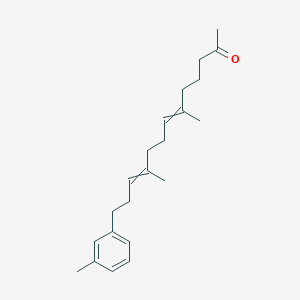

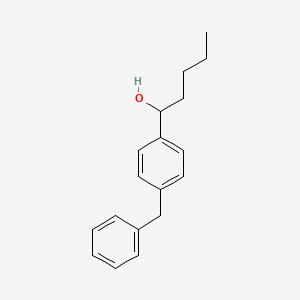
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
